Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ethers, and carbamothioyl groups
Preparation Methods
The synthesis of Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the ethoxyphenyl and carbamothioyl groups. The final step involves the esterification of the benzoate moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.
Hydrolysis: The ester and ether groups can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols
Scientific Research Applications
Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:
Ethyl 2-[(4-ethoxyphenyl)carbamothioyl]-3-(propylamino)-2-butenoate: This compound has a similar carbamothioyl group but differs in its core structure and functional groups.
Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate: This compound has a chlorophenyl group instead of an ethoxyphenyl group, leading to different chemical and biological properties
Properties
Molecular Formula |
C30H34N2O6S |
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Molecular Weight |
550.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H34N2O6S/c1-5-36-23-13-9-22(10-14-23)31-30(39)32-16-15-21-17-27(34-3)28(35-4)18-25(21)26(32)19-38-24-11-7-20(8-12-24)29(33)37-6-2/h7-14,17-18,26H,5-6,15-16,19H2,1-4H3,(H,31,39) |
InChI Key |
LLIPPLASBXGYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Origin of Product |
United States |
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